2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
Description
Properties
IUPAC Name |
2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2S/c1-2-7-3-4-8-9(6-12)11(13)14-10(8)5-7/h7H,2-5,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSSIVVJQQNBCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCC2=C(C1)SC(=C2C#N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30972286 | |
| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5686-52-2 | |
| Record name | 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30972286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile typically involves the cyclization of appropriate precursors. One common method starts with the reaction of cyclohexanone with ethyl cyanoacetate in the presence of elemental sulfur and a base such as diethylamine. This reaction forms the benzothiophene ring system .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.
Scientific Research Applications
Biological Activities
Research indicates that 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile exhibits significant biological activities. Notably, it has been screened for:
-
Antimicrobial Activity :
- Exhibits inhibitory effects against various bacteria including Bacillus subtilis, Escherichia coli, and Proteus vulgaris. Studies have shown that derivatives of thiophene, which include this compound, demonstrate notable antimicrobial properties.
-
Antitumor Potential :
- Preliminary investigations suggest that the compound may possess antitumor activity. It is hypothesized that the structural features of the benzothiophene core could interact with biological targets involved in cancer proliferation.
-
Neuroprotective Effects :
- Some studies have indicated potential neuroprotective effects, making it a candidate for further research in neurodegenerative disease treatments.
Comparative Analysis with Related Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile | Similar benzothiophene core; methyl substitution | Variations in biological activity due to methyl group |
| Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate | Carboxylate instead of carbonitrile | Potentially different reactivity due to carboxylate |
| 3-Amino-thieno[2,3-d]pyrimidine derivatives | Contains pyrimidine ring | Distinct pharmacological profiles related to pyrimidine |
This table illustrates how variations in structural features can lead to different biological activities and potential therapeutic applications.
Case Studies
-
Antimicrobial Efficacy :
- In a study assessing the antimicrobial properties of various thiophene derivatives, this compound was found to have significant inhibitory effects against Gram-positive and Gram-negative bacteria. The results indicated a greater efficacy compared to other tested compounds.
-
Potential Antitumor Agents :
- Another investigation focused on the synthesis of new derivatives from this compound aimed at enhancing its antitumor activity. The study reported promising results where modified derivatives showed increased cytotoxicity against several cancer cell lines.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to receptors, leading to a cascade of biochemical events that result in its biological effects .
Comparison with Similar Compounds
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Molecular Formula : C₁₀H₁₂N₂S (MW: 192.29) .
- Structural Features :
- Synthesis : Prepared via methods involving sodium acetate and succinic anhydride .
- Key Differences :
- The methyl group introduces less steric bulk compared to ethyl, influencing crystal packing and hydrogen-bonding networks.
- Lower molecular weight may enhance solubility relative to the ethyl analog.
2-Amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
2-Amino-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
2-Amino-4-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile
- Structural Features :
- Key Differences :
- Altered substitution position modifies ring puckering and intermolecular interactions.
- Positional isomerism may lead to divergent biological activity profiles.
Comparative Analysis Table
Research Implications
- Crystallography : The ethyl derivative’s structure likely shares similarities with the methyl analog, but the larger substituent may reduce symmetry and influence unit cell parameters. Software such as SHELXL and ORTEP-3 are critical for resolving such nuances.
- Synthetic Challenges : Introducing bulkier groups (e.g., propyl) may require tailored reaction conditions to avoid steric hindrance during cyclization .
Biological Activity
2-Amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms of action, relevant case studies, and comparative data with other related compounds.
Chemical Structure and Properties
The molecular formula for this compound is C₁₆H₁₈N₂S, with a molecular weight of approximately 270.39 g/mol. The compound features a thiophene ring fused with a benzene ring and a carbonitrile functional group, which are critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₂S |
| Molecular Weight | 270.39 g/mol |
| CAS Number | 590356-77-7 |
| Solubility | Soluble in DMSO |
Mechanisms of Biological Activity
Research indicates that compounds containing thiophene moieties exhibit significant biological activities due to their ability to interact with various biological targets. The primary mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Similar thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways. For instance, compounds with structural similarities have exhibited IC50 values ranging from 6.0 µM to 29.2 µM against these enzymes .
- Modulation of Cytokine Expression : Studies have demonstrated that certain thiophene derivatives can downregulate pro-inflammatory cytokines such as TNF-α and IL-8 in response to lipopolysaccharide (LPS) stimulation . This suggests that this compound may similarly modulate inflammatory responses.
- Anticancer Activity : The compound has potential implications in cancer therapy due to its ability to inhibit kinases involved in cell proliferation and survival pathways. For example, benzothiophene derivatives have been investigated for their role as inhibitors of PIM kinases implicated in tumorigenesis .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds within the benzothiophene family:
- Anti-inflammatory Studies : A study evaluating the anti-inflammatory effects of related thiophene derivatives demonstrated significant reductions in paw edema in animal models when administered at doses of 50 mg/kg . The reduction was attributed to the inhibition of PLA2 and COX pathways.
- Kinase Inhibition : Research on aminobenzothiophene derivatives has shown promising results as selective inhibitors of MAPK pathways. These pathways are crucial for inflammatory signaling and cancer progression . For instance, PF-3644022 exhibited nanomolar potency against MK2 kinases while demonstrating acceptable ADME (absorption, distribution, metabolism, excretion) profiles.
- Comparative Analysis : In comparative studies with other anti-inflammatory agents such as indomethacin and celecoxib, certain thiophene derivatives demonstrated superior efficacy in reducing inflammatory markers and mediators .
Data Table: Comparative Biological Activity
Q & A
Q. What are the recommended synthetic routes for preparing 2-amino-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer: The compound is typically synthesized via condensation reactions involving cyclohexanone derivatives, sulfur, and nitrile-containing reagents. For example, a modified Gewald reaction employs 2-ethylcyclohexanone, malononitrile, and elemental sulfur in ethanol under reflux, catalyzed by diethylamine (5–10 mol%) . Key optimization steps include:
- Solvent choice : Ethanol is preferred for solubility and reflux stability.
- Reaction monitoring : Thin-layer chromatography (TLC) using chloroform/methanol (9:1) to track intermediate formation .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from methanol-chloroform mixtures yields high-purity crystals .
Q. How should crystallographic disorder in the tetrahydrobenzothiophene ring be addressed during X-ray structure refinement?
Methodological Answer: Disorder in the cyclohexene ring (e.g., at C6/C7 positions) is common due to conformational flexibility. To model this:
- Split occupancy refinement : Use SHELXL97’s PART and EADP commands to assign partial occupancies (e.g., 0.81:0.19 ratio) to disordered atoms .
- Geometric restraints : Apply SADI (distance) and SIMU (thermal motion) restraints to maintain chemically reasonable geometries .
- Validation : Cross-check displacement parameters (ADPs) using ORTEP-3 or Mercury to avoid overfitting .
Advanced Research Questions
Q. How can intermolecular interactions (e.g., N–H⋯N hydrogen bonds) be systematically analyzed to predict crystal packing motifs?
Methodological Answer:
- Graph-set analysis : Use the R2<sup>2</sup>(12) motif classification (Bernstein et al., 1995) to identify centrosymmetric dimers or macrocyclic aggregates .
- Software tools :
- Case study : In related derivatives, N–H⋯N interactions form 20-membered macrocycles involving six molecules, stabilized by axial methyl group orientation .
Q. What strategies resolve contradictions between computational (DFT) and experimental (XRD) bond-length data for the thiophene ring?
Methodological Answer:
Q. How can synthetic pathways be modified to access derivatives with enhanced bioactivity (e.g., antibacterial properties)?
Methodological Answer:
- Functionalization : React the primary amine (C2) with:
- Activity screening : Use MIC assays against S. aureus and E. coli to correlate substituent effects (e.g., electron-withdrawing groups at C6-ethyl enhance activity) .
Critical Analysis of Contradictions
- Disorder modeling : Conflicting occupancy ratios (e.g., 0.81 vs. 0.19 in ) may arise from temperature-dependent conformational dynamics. Validate via low-temperature XRD (100 K) .
- Bioactivity vs. solubility : Ethyl substituents improve lipophilicity but reduce aqueous solubility. Balance via co-crystallization with PEG-based excipients .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
